molecular formula C25H16O2 B14502587 1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde CAS No. 64187-63-9

1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde

Cat. No.: B14502587
CAS No.: 64187-63-9
M. Wt: 348.4 g/mol
InChI Key: HVWXQHVDAUJYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique structure with a fused pyran ring and aromatic substituents, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde typically involves the pyrylation of 1,2-diphenylbenzo[b]cyclopenta[e]pyran. This reaction is carried out using 2,6-diphenylpyrylium perchlorate as the pyrylation agent . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium complexes to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Formylated, nitrated, and phenylsulfonylated derivatives.

Scientific Research Applications

1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde involves its interaction with molecular targets through its aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.

Properties

CAS No.

64187-63-9

Molecular Formula

C25H16O2

Molecular Weight

348.4 g/mol

IUPAC Name

1,2-diphenylcyclopenta[b]chromene-3-carbaldehyde

InChI

InChI=1S/C25H16O2/c26-16-21-24(18-11-5-2-6-12-18)23(17-9-3-1-4-10-17)20-15-19-13-7-8-14-22(19)27-25(20)21/h1-16H

InChI Key

HVWXQHVDAUJYRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C3C2=CC4=CC=CC=C4O3)C=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.